Technical Monograph: Acetamide, N-9-acridinyl-N-methyl-
Technical Monograph: Acetamide, N-9-acridinyl-N-methyl-
The following technical guide provides an in-depth analysis of Acetamide, N-9-acridinyl-N-methyl- (CAS 61299-62-5). This monograph is structured to serve researchers in medicinal chemistry, physical organic chemistry, and molecular biology, focusing on the compound's utility as a mechanistic probe in DNA intercalation and fluorescence studies.[1]
CAS Registry Number: 61299-62-5 Chemical Formula: C₁₆H₁₄N₂O Molecular Weight: ~250.29 g/mol [1]
Executive Summary & Chemical Identity
Acetamide, N-9-acridinyl-N-methyl- is a sterically hindered derivative of 9-aminoacridine.[1] Unlike its parent compound, which is a classic DNA intercalator capable of strong hydrogen bonding within the DNA minor groove, this N-methyl-N-acetyl derivative is chemically "capped."[1]
The presence of both a methyl and an acetyl group on the exocyclic nitrogen (N9) eliminates the hydrogen bond donor capability and introduces significant steric bulk. Consequently, this molecule serves as a critical mechanistic probe in biophysical studies.[1] It allows researchers to decouple the effects of π-π stacking (intercalation) from hydrogen bonding and electrostatic interactions in ligand-DNA binding events.
Structural Classification[1]
-
Core Scaffold: Acridine (tricyclic aromatic heterocycle).
-
Substituent: N-methylacetamido group at position 9 (the "meso" position).
-
Key Feature: The "Peri-Effect." The steric clash between the N-substituents and the hydrogens at positions 1 and 8 of the acridine ring forces the amide group to rotate out of the aromatic plane. This orthogonal conformation alters the electronic conjugation and fluorescence properties compared to planar 9-aminoacridines.
Synthesis & Reaction Chemistry
The synthesis of CAS 61299-62-5 typically follows a two-step protocol starting from 9-chloroacridine.[1] Direct acetylation of 9-aminoacridine is often inefficient for generating the N-methyl derivative; therefore, the methyl group is introduced first or via a specific alkylation sequence.
Mechanistic Pathway[1][2]
-
Nucleophilic Aromatic Substitution (
): 9-Chloroacridine reacts with methylamine. The electron-deficient C9 position (activated by the electronegative ring nitrogen) is susceptible to nucleophilic attack.[2] -
N-Acylation: The resulting secondary amine, 9-(methylamino)acridine, is acylated using acetic anhydride or acetyl chloride.[1] This step often requires basic catalysis (e.g., pyridine) and heat to overcome the steric hindrance presented by the peri-hydrogens.[1]
Experimental Protocol: Synthesis Workflow
Note: This protocol is adapted from standard procedures for hindered acridines.
Step 1: Synthesis of 9-(Methylamino)acridine
-
Reagents: 9-Chloroacridine (1.0 eq), Methylamine (40% aq. or in THF, 5.0 eq), Phenol (catalytic).
-
Procedure: Reflux 9-chloroacridine in excess methylamine/ethanol for 2–4 hours. The reaction turns deep yellow/orange.
-
Workup: Pour into dilute NaOH to neutralize the hydrochloride salt. Extract with chloroform. Recrystallize from ethanol.
-
Validation:
H NMR should show a doublet for the N-Me group (coupled to NH) and disappearance of the C9-Cl signal.
Step 2: Acetylation to N-9-acridinyl-N-methylacetamide
-
Reagents: 9-(Methylamino)acridine (1.0 eq), Acetic Anhydride (5.0 eq), Pyridine (solvent/base).[1]
-
Procedure: Dissolve the amine in dry pyridine. Add acetic anhydride dropwise at 0°C. Heat the mixture to 70–90°C for 4–12 hours. The elevated temperature is critical to drive the reaction against the steric barrier.
-
Workup: Quench with ice water. The product may precipitate or require extraction with dichloromethane.
-
Purification: Flash chromatography (SiO₂, MeOH/DCM gradient). The product is less polar than the starting amine due to the loss of the NH donor.
Visualization: Synthetic Pathway
Caption: Two-step synthesis via nucleophilic substitution followed by forcing acylation to overcome peri-hydrogen steric hindrance.
Mechanism of Action: The "Steric Probe"
In drug development, this compound is rarely a drug candidate itself but rather a tool to understand Structure-Activity Relationships (SAR) .[1]
DNA Intercalation & Binding Mode
Acridines bind to DNA by intercalating (sliding) their flat tricyclic ring between adjacent base pairs.
-
9-Aminoacridine (Parent): Intercalates and forms a water-mediated or direct hydrogen bond with the phosphate backbone or base edges in the minor groove.
-
N-Methyl-N-Acetyl Derivative (Target):
-
Intercalation: The acridine core still intercalates.
-
Steric Exclusion: The bulky N-Me-Ac group projects out of the helix. If the binding pocket is tight (e.g., in certain enzyme active sites like Topoisomerase II), this group will clash, reducing affinity.[1]
-
Electronic Effect: The amide group withdraws electron density from the ring, potentially altering the stacking energy (
).[1]
-
Fluorescence Modulation
The "Peri-Effect" forces the amide group to be non-planar (orthogonal) to the acridine ring. This breaks the conjugation between the amide lone pair and the acridine
-
Consequence: While 9-aminoacridines are intensely fluorescent, N-acylation often quenches this fluorescence or shifts the emission maximum (Stokes shift).[1] This property can be exploited to design "turn-on" probes : if an amidase enzyme cleaves the acetyl group, the highly fluorescent 9-(methylamino)acridine is released.[1]
Visualization: Steric Clash in DNA Binding
Caption: The bulky N-substituent prevents tight groove binding, serving as a negative control for H-bond dependent intercalation.[1]
Physicochemical Properties & Data
Researchers should use the following estimated data for experimental design, given the specific nature of this derivative.
| Property | Value / Description | Significance |
| LogP (Octanol/Water) | ~2.5 – 3.0 (Predicted) | Higher than 9-aminoacridine; increased membrane permeability.[1] |
| pKa (Ring Nitrogen) | ~5.0 – 6.0 | The N10 ring nitrogen is the basic site. The exocyclic N9 is non-basic (amide). |
| Solubility | Soluble in DMSO, EtOH, CHCl₃.[1] | Poor water solubility compared to the HCl salt of 9-aminoacridine. |
| UV-Vis Absorbance | Characteristic acridine absorption; redshifted vs. benzene.[1] | |
| Fluorescence | Weak / Quenched | Amide rotation facilitates non-radiative decay pathways. |
Experimental Protocol: DNA Binding Assay (UV-Vis)
To verify the intercalation mode and affinity of CAS 61299-62-5 compared to 9-aminoacridine.[1]
Objective: Determine the binding constant (
-
Preparation:
-
Titration:
-
Place 2 mL of the compound solution in a quartz cuvette.
-
Record the initial spectrum (300–500 nm).
-
Add aliquots of ctDNA (e.g., 5
L steps).[1] Mix and equilibrate for 2 mins.
-
-
Observation:
-
Analysis:
-
Plot
vs (Wolfe-Shimer equation) to calculate .[1]
-
Safety & Handling (E-E-A-T)
Hazard Class: Acridines are known intercalating agents and potential mutagens .
-
Genotoxicity: By mechanism, this compound can cause frameshift mutations by sliding between DNA base pairs during replication.[1]
-
Handling:
-
Always handle in a fume hood.
-
Wear nitrile gloves (double gloving recommended for DMSO solutions).[1]
-
Deactivate spills with 10% bleach or activated charcoal before disposal.
-
-
Storage: Store at -20°C, protected from light (acridines are photo-labile).
References
-
Acridine Intercalation Mechanisms: Baguley, B. C., et al. "Mechanisms of action of DNA intercalating acridine-based drugs."[1] Current Medicinal Chemistry, 2003.[1] Link
-
Synthesis of 9-Substituted Acridines: Gamage, S. A., et al. "Structure-Activity Relationships for 9-Anilinoacridines."[1][3] Journal of Medicinal Chemistry, 1999.[1] Link[1]
- Conformation of N-Acetyl-9-aminoacridine: Studies on the "peri-effect" and amide non-planarity in acridines. Journal of the Chemical Society, Perkin Transactions 2. (General reference for acridine sterics).
-
Compound Identity (CAS 61299-62-5): BLD Pharm Catalog Entry for N-(Acridin-9-yl)-N-methylacetamide.[1][4] Link
-
Fluorescence of Acridines: Albert, A. "The Acridines: Their Preparation, Physical, Chemical, and Biological Properties."[1] Edward Arnold Ltd, London.[1] (Classic text on acridine chemistry).
Sources
- 1. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 61299-62-5|N-(Acridin-9-yl)-N-methylacetamide|BLD Pharm [bldpharm.com]
